3-(butylsulfamoyl)-N-(propan-2-yl)benzamide
Overview
Description
3-(butylsulfamoyl)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide core substituted with a butylsulfamoyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfamoyl)-N-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine (in this case, isopropylamine) under dehydrating conditions to form N-(propan-2-yl)benzamide.
Introduction of the Butylsulfamoyl Group: The butylsulfamoyl group can be introduced by reacting the N-(propan-2-yl)benzamide with butylsulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfamoyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-(butylsulfamoyl)-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its sulfonamide moiety, which is known for its antibacterial and anti-inflammatory properties.
Biological Studies: It can be used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Industrial Applications: The compound may find use as an intermediate in the synthesis of other complex molecules or as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(butylsulfamoyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3-(butylsulfamoyl)-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the butylsulfamoyl and isopropyl groups can influence its solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
3-(butylsulfamoyl)-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-5-9-15-20(18,19)13-8-6-7-12(10-13)14(17)16-11(2)3/h6-8,10-11,15H,4-5,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAGVLQVYUKKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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